molecular formula C18H25FeNO6 B6313694 (S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate CAS No. 111614-65-4

(S)-(+)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate

Cat. No. B6313694
CAS RN: 111614-65-4
M. Wt: 407.2 g/mol
InChI Key: MDYRQQQXHUBHIN-QTELFQQISA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the reactants, catalysts, temperature, pressure, and other conditions required for the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. This is particularly relevant for biologically active compounds, where the mechanism of action describes how the compound affects a biological system .

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. This information is often found in Material Safety Data Sheets .

Future Directions

Future directions could include potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future .

properties

InChI

InChI=1S/C9H14N.C5H5.C4H6O6.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;5-1(3(7)8)2(6)4(9)10;/h4-8H,1-3H3;1-5H;1-2,5-6H,(H,7,8)(H,9,10);/t8-;;1-,2-;/m0.1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYRQQQXHUBHIN-QTELFQQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.C(C(C(=O)O)O)(C(=O)O)O.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][CH]1)N(C)C.[CH]1[CH][CH][CH][CH]1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FeNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 121233763

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